2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol
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Overview
Description
2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol is a complex organic compound that features a bromopyrimidine moiety, a cyclopropyl group, and a phenylethanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of pyrimidine to form 5-bromopyrimidine, followed by amination to introduce the amino group. The cyclopropyl and phenylethanol groups are then introduced through a series of substitution and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the phenylethanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the bromopyrimidine or phenylethanol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom could introduce various functional groups depending on the nucleophile used .
Scientific Research Applications
2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The cyclopropyl and phenylethanol groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyrimidine: Shares the bromopyrimidine moiety but lacks the cyclopropyl and phenylethanol groups.
2-Amino-5-bromopyridine: Similar structure but with a pyridine ring instead of pyrimidine.
2-Amino-5-chloropyridine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group can enhance the compound’s stability and binding affinity, while the phenylethanol group can provide additional sites for chemical modification .
Properties
IUPAC Name |
2-[(5-bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c16-13-8-17-14(18-9-13)19-10-15(20,12-6-7-12)11-4-2-1-3-5-11/h1-5,8-9,12,20H,6-7,10H2,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPRGEMMVWLSBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC2=NC=C(C=N2)Br)(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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